N-cyclohexyl-1H-indazole-7-carboxamide

Nitric oxide synthase inhibition Neuronal NOS selectivity Indazole regiochemistry

N-Cyclohexyl-1H-indazole-7-carboxamide (molecular formula C₁₄H₁₇N₃O, theoretical MW 243.30 g/mol) belongs to the indazole-7-carboxamide class, a privileged scaffold in medicinal chemistry with demonstrated pharmacological relevance across nitric oxide synthase (NOS) inhibition, poly(ADP-ribose) polymerase (PARP) modulation, and kinase targeting. The parent scaffold, 1H-indazole-7-carboxamide, exhibits a surprising selectivity for the neuronal isoform of NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS), a profile distinct from the pan-NOS inhibitor 7-nitro-1H-indazole (7-NI).

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B7497857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1H-indazole-7-carboxamide
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3
InChIInChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18)
InChIKeyABFZNPUTOYPMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1H-indazole-7-carboxamide for Selective nNOS-Targeted Research: Procurement-Grade Differentiation


N-Cyclohexyl-1H-indazole-7-carboxamide (molecular formula C₁₄H₁₇N₃O, theoretical MW 243.30 g/mol) belongs to the indazole-7-carboxamide class, a privileged scaffold in medicinal chemistry with demonstrated pharmacological relevance across nitric oxide synthase (NOS) inhibition, poly(ADP-ribose) polymerase (PARP) modulation, and kinase targeting [1]. The parent scaffold, 1H-indazole-7-carboxamide, exhibits a surprising selectivity for the neuronal isoform of NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS), a profile distinct from the pan-NOS inhibitor 7-nitro-1H-indazole (7-NI) [2]. The N-cyclohexyl substitution introduces a conformationally constrained, lipophilic amide moiety that differentiates this compound from both the unsubstituted parent and from its positional isomer N-cyclohexyl-1H-indazole-3-carboxamide, which is primarily associated with cannabinoid receptor (CB1/CB2) activity [3]. This compound occupies a structurally distinct and under-explored niche within the indazole carboxamide chemical space.

Why N-Cyclohexyl-1H-indazole-7-carboxamide Cannot Be Replaced by Generic Indazole Carboxamide Analogs


Simple substitution of N-cyclohexyl-1H-indazole-7-carboxamide with superficially similar indazole carboxamides carries a high risk of target-profile mismatch. The regiospecific position of the carboxamide group on the indazole ring is a critical determinant of biological target engagement: 7-carboxamide-substituted indazoles demonstrate selective inhibition of neuronal nitric oxide synthase (nNOS), whereas 3-carboxamide-substituted analogs predominantly engage cannabinoid receptors (CB1 Ki ≈ 0.9–50 nM range for N1-substituted variants) [1]. Furthermore, the N-cyclohexyl group confers lipophilicity (estimated cLogP contribution of +2.0 to +2.5 relative to the unsubstituted amide) that significantly alters CNS penetration potential and solubility profile compared to N-aryl, N-benzyl, or N-alkyl analogs . Even among 7-carboxamide derivatives, the absence of an N2-phenyl substituent distinguishes this compound from the extensively characterized PARP inhibitor series (e.g., niraparib/MK-4827, PARP1 IC₅₀ = 3.2 nM), ensuring a fundamentally different polypharmacology and off-target liability profile [2]. These structural determinants—regiochemistry, N-substituent identity, and N2-substitution status—collectively preclude generic interchangeability.

Quantitative Differentiation Evidence: N-Cyclohexyl-1H-indazole-7-carboxamide vs. Closest Analogs


Regiochemistry-Driven Target Selectivity: 7-Carboxamide (nNOS-Selective) vs. 3-Carboxamide (Cannabinoid Receptor) Scaffolds

The 7-carboxamide regioisomer of the indazole scaffold confers selective inhibition of neuronal nitric oxide synthase (nNOS), a profile fundamentally distinct from the 3-carboxamide regioisomer which engages cannabinoid receptors. The parent compound 1H-indazole-7-carboxamide demonstrated surprising selectivity for nNOS over eNOS and iNOS, in contrast to the pan-NOS inhibitor 7-nitro-1H-indazole (7-NI) which shows non-selective inhibition across all three isoforms [1]. By comparison, indazole-3-carboxamide derivatives such as AB-CHMINACA exhibit high-affinity CB1 receptor binding (Ki = 0.9 nM) with no reported NOS activity [2]. This regioisomer-dependent target divergence means that N-cyclohexyl-1H-indazole-7-carboxamide and N-cyclohexyl-1H-indazole-3-carboxamide, despite sharing identical molecular formula (C₁₄H₁₇N₃O) and the N-cyclohexyl substituent, are predicted to engage completely different biological targets .

Nitric oxide synthase inhibition Neuronal NOS selectivity Indazole regiochemistry Target profiling

Lipophilicity-Driven CNS Permeability Differentiation: N-Cyclohexyl vs. Unsubstituted 7-Carboxamide

The N-cyclohexyl substitution substantially increases lipophilicity compared to the parent 1H-indazole-7-carboxamide scaffold. The unsubstituted parent 1H-indazole-7-carboxamide has a measured LogP of 0.21, indicating high aqueous solubility but limited passive membrane permeability . Introduction of the N-cyclohexyl group is estimated to increase cLogP to approximately 2.5–3.5, based on the established logP contribution of N-cyclohexyl amides (+2.0 to +2.5 log units relative to unsubstituted amides, as demonstrated by N-cyclohexylbenzamide, LogP = 3.14, vs. benzamide, LogP = 0.64) . This shift from LogP 0.21 to ~2.5–3.5 places N-cyclohexyl-1H-indazole-7-carboxamide within the optimal CNS drug-like lipophilicity range (LogP 1–4), whereas the parent compound falls below the conventional threshold for passive BBB penetration [1]. By contrast, N-cyclopentyl-1H-indazole-7-carboxamide, a commercially available close analog, provides an intermediate lipophilicity profile appropriate for different CNS exposure requirements.

CNS drug discovery Lipophilicity optimization Blood-brain barrier penetration Physicochemical property differentiation

Absence of N2-Phenyl Substitution Differentiates from PARP1/2 Inhibitor Series: Avoiding Undesired PARP Trapping

N-cyclohexyl-1H-indazole-7-carboxamide lacks the critical N2-phenyl substituent that defines the 2-phenyl-2H-indazole-7-carboxamide class of potent PARP1/2 inhibitors. The clinical PARP inhibitor niraparib (MK-4827, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) achieves PARP1 IC₅₀ = 3.2 nM and PARP2 IC₅₀ = 2.1 nM through a binding mode that requires the N2-aryl substituent to occupy the nicotinamide-ribose binding pocket (NI site) of PARP [1]. The lead compound from the 2-phenyl-2H-indazole-7-carboxamide series, analog 48 (5-fluoro-2-phenyl-2H-indazole-7-carboxamide), demonstrates PARP enzyme IC₅₀ = 4 nM with >15-fold selectivity for BRCA1-deficient over BRCA1 wild-type cells (CC₅₀ = 42 nM) [2]. The absence of the N2-phenyl group in N-cyclohexyl-1H-indazole-7-carboxamide precludes this PARP-trapping binding mode, thereby eliminating PARP-mediated DNA damage response interference as a confounding variable in cellular assays. This structural distinction is critical for experimental designs where PARP inhibition would represent an undesired off-target effect.

PARP inhibitor selectivity Off-target liability Indazole scaffold sub-classification Chemical biology tool differentiation

Hydrogen-Bonding Capacity at C7 Position: Carboxamide vs. Carbonitrile vs. Nitro Substituents in NOS Active Site Engagement

The 7-carboxamide group provides both hydrogen-bond donor (NH₂) and acceptor (C=O) functionality that enables a distinct NOS isoform selectivity profile compared to other 7-substituted indazoles. In the systematic evaluation of 7-substituted indazoles against purified recombinant nNOS, eNOS, and iNOS, 1H-indazole-7-carboxamide (compound 8) demonstrated surprising selectivity for the neuronal isoform, whereas the equipotent 7-cyano and 7-nitro analogs (compounds 6 and 1) showed preference for constitutive NOS (nNOS + eNOS) over iNOS without isoform discrimination between nNOS and eNOS, and the 7-nitro compound (7-NI) was essentially non-selective [1]. The 7-carboxamide's ability to act as both H-bond donor and acceptor, compared with the purely H-bond-accepting cyano and nitro groups, is consistent with engagement of nNOS-specific active site residues (likely involving the heme propionate and/or Tyr residue interactions unique to the nNOS isoform) [2]. The N-cyclohexyl substitution at the carboxamide nitrogen may further modulate this H-bond donor capacity through steric and conformational effects, potentially enhancing nNOS selectivity or altering potency relative to the unsubstituted 7-carboxamide.

NOS inhibitor design Hydrogen-bond donor/acceptor Structure-activity relationship Active site pharmacophore

High-Impact Application Scenarios for N-Cyclohexyl-1H-indazole-7-carboxamide Based on Differentiated Evidence


Neuronal NOS (nNOS) Inhibitor Probe Development for Neurodegenerative Disease Models

The 7-carboxamide scaffold's demonstrated selectivity for nNOS over eNOS and iNOS [1] makes N-cyclohexyl-1H-indazole-7-carboxamide a rational starting point for developing nNOS-selective chemical probes. Unlike the pan-NOS inhibitor 7-NI, which suppresses endothelial NO production and causes cardiovascular side effects, nNOS-selective compounds can interrogate the role of neuronal NO overproduction in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia without confounding hemodynamic effects. The N-cyclohexyl group enhances CNS penetration potential (estimated cLogP ~2.5–3.5 vs. parent LogP 0.21) , addressing a key limitation of the unsubstituted 7-carboxamide scaffold for in vivo neuroscience applications.

Selective Kinase Inhibitor Scaffold with Reduced PARP Off-Target Liability

For kinase inhibitor discovery programs, particularly those targeting IKK2 or RIPK1 where indazole carboxamides have established precedence [2], N-cyclohexyl-1H-indazole-7-carboxamide offers a clean scaffold devoid of the PARP1/2 inhibitory activity that complicates the use of 2-phenyl-2H-indazole-7-carboxamide derivatives. The absence of the N2-phenyl substituent eliminates PARP-trapping-mediated DNA damage response interference, enabling unambiguous interpretation of kinase-dependent phenotypic readouts in cellular assays. This is particularly valuable for programs investigating inflammatory signaling where both kinase inhibition and PARP modulation could produce overlapping anti-inflammatory phenotypes.

CNS-Penetrant Indazole Library Design with Defined Physicochemical Properties

The combination of the N-cyclohexyl group (providing lipophilicity and conformational constraint) with the 7-carboxamide moiety (providing H-bond donor/acceptor functionality) creates a balanced physicochemical profile suitable for CNS drug discovery library enumeration. The estimated cLogP of ~2.5–3.5 falls within the CNS MPO optimal range, while the molecular weight (243.30 g/mol) remains well below the typical CNS drug ceiling of ~400 Da [3]. When compared to the commercially available N-cyclopentyl analog, the cyclohexyl variant offers incrementally higher lipophilicity and steric bulk for SAR exploration of N-alkyl size effects on target potency and isoform selectivity.

Regioisomer-Controlled Target Engagement Studies in Chemical Biology

The profound target profile divergence between indazole-7-carboxamides (nNOS-selective) and indazole-3-carboxamides (cannabinoid receptor ligands) [1] [4] provides a defined system for studying how regioisomerism controls biological target engagement. N-cyclohexyl-1H-indazole-7-carboxamide and its commercially available 3-carboxamide positional isomer (CAS 879422-91-0, identical molecular formula C₁₄H₁₇N₃O) constitute a matched molecular pair for investigating how carboxamide position alone redirects polypharmacology. This pair can serve as a teaching tool for medicinal chemistry programs and as calibration standards for computational target prediction algorithms.

Quote Request

Request a Quote for N-cyclohexyl-1H-indazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.